molecular formula C13H18BN3O2S B6342329 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1310405-16-3

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342329
CAS RN: 1310405-16-3
M. Wt: 291.2 g/mol
InChI Key: CLYGHLXBULPYPR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTPE, is a boronic acid pinacol ester that has been used in a variety of scientific research applications. It is a small molecule that has been studied extensively, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has been studied extensively in a variety of scientific research applications. It has been used as a model compound in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It has also been used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes.

Mechanism of Action

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester binds to a variety of proteins, including enzymes and transporters, and has been found to inhibit their activity. It has been found to interact with the active site of enzymes, as well as with transporters, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to modulate the activity of transporters, and to inhibit the activity of other proteins. It has also been shown to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and can be easily synthesized. However, it also has some limitations. For example, it is not very stable, and can degrade over time. Additionally, it can be difficult to synthesize in large quantities.

Future Directions

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has a wide range of potential future applications. It could be used in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It could also be used to study the structure and function of proteins, and to develop new drugs and therapies. Additionally, it could be used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes. Finally, it could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation.

Synthesis Methods

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized by a two-step process. The first step involves the reaction of an aldehyde with a thiazole derivative in the presence of a base. This reaction produces a thiazolium salt, which is then reacted with a boronic acid pinacol ester in the presence of a catalyst. This reaction produces this compound.

properties

IUPAC Name

2-(3-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-6-7-17(16-9)11-15-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYGHLXBULPYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125151
Record name Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310405-16-3
Record name Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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